4-Trifluoromethylphenylthioethanol

Übersicht

Beschreibung

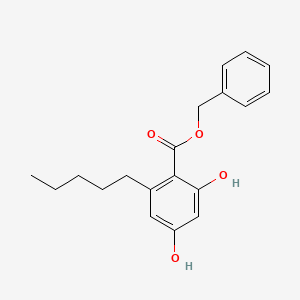

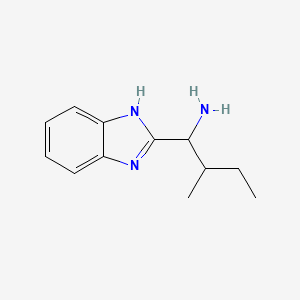

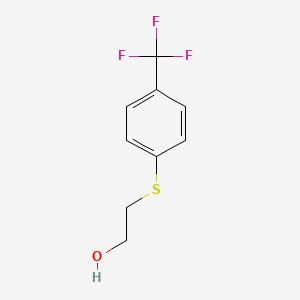

4-Trifluoromethylphenylthioethanol is a biochemical used for proteomics research . It has a molecular formula of C9H9F3OS and a molecular weight of 222.23 .

Synthesis Analysis

A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity . Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H9F3OS .Chemical Reactions Analysis

The kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification in organic solvents . The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated .Wissenschaftliche Forschungsanwendungen

Enhancement of Covalent Bonding in f-Element Complexes

Research into the bonding differences and electronic structures in complexes involving f-elements (lanthanides and actinides) with soft donor atom ligands, like sulfur-containing compounds, reveals the importance of these interactions for nuclear fuel cycle separation concepts. Enhanced covalent bonding contributions have been observed in these complexes, providing fundamental insights into actinide versus lanthanide selectivity crucial for advanced nuclear fuel processing and waste management. The study of selenium analogs of dithiophosphinate actinide extractants, closely related to thioether functionalities, underpins the relevance of such compounds in designing f-element extraction processes (Jones et al., 2013).

Development of Novel Synthetic Methods

In synthetic chemistry, compounds with the trifluoromethylthio group (SCF3), akin to the functionality in 4-Trifluoromethylphenylthioethanol, are increasingly important due to their role in pharmaceuticals, agrochemicals, and material chemistry. These groups modulate lipophilicity, bioavailability, and metabolic stability of molecules. Research has focused on developing catalytic and stereoselective methods for introducing the SCF3 group onto organic molecules, highlighting the ongoing need for innovative synthetic approaches to incorporate such functional groups into diverse chemical scaffolds (Rossi et al., 2018).

Advances in Electrophilic Trifluoromethylthiolating Agents

The development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents represents a significant advance in the field of organic synthesis. These agents enable the straightforward incorporation of the trifluoromethylthio group into target molecules under mild conditions, showcasing the utility of such functionalities in drug development and synthesis of complex organic molecules. The work on these reagents underscores the importance of trifluoromethylthiolated compounds in enhancing drug molecule properties (Shao et al., 2015).

Catalysis and Photoredox Reactions

Photoredox catalysis has emerged as a powerful tool for radical reactions, enabling efficient and selective fluoromethylation of carbon-carbon multiple bonds. This methodology leverages the unique properties of fluorinated compounds to facilitate the generation of fluoromethyl radicals under benign conditions. Such advances in catalytic fluoromethylation underscore the pivotal role of fluorinated functional groups in modern synthetic strategies and their potential to unlock new chemical transformations (Koike & Akita, 2016).

Wirkmechanismus

Zukünftige Richtungen

While specific future directions for 4-Trifluoromethylphenylthioethanol were not found, one relevant paper discusses the importance of enantiopure alcohols, like ®-1-[4-(trifluoromethyl)phenyl]ethanol, as valuable and versatile building blocks for the manufacturing of chiral pharmaceuticals . This suggests potential future applications in the development of new pharmaceuticals.

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBDPWZFUOFNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)